2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide
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Overview
Description
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide is a complex organic compound characterized by its multiple halogen substitutions and sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide typically involves multiple steps, including halogenation and sulfonation reactions One common method involves the initial chlorination of benzene to introduce chlorine atoms at the 2, 4, and 5 positionsThe final step involves the substitution of the remaining hydrogen atoms with chlorine and fluorine atoms using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The halogen atoms can enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloroaniline: Similar structure but lacks the sulfonamide group.
1,2,4,5-Tetrachloro-3-nitrobenzene: Contains additional chlorine and nitro groups but lacks the sulfonamide and fluorine atoms.
Uniqueness
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide is unique due to its combination of halogen atoms and the sulfonamide group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique chemical transformations .
Properties
Molecular Formula |
C12H6Cl4FNO2S |
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Molecular Weight |
389.1 g/mol |
IUPAC Name |
2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6Cl4FNO2S/c13-7-4-10(16)12(5-8(7)14)21(19,20)18-6-1-2-11(17)9(15)3-6/h1-5,18H |
InChI Key |
PLVZRIOUWNKFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)F |
Origin of Product |
United States |
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